Silent Antagonism at 5‑HT1A Receptors — Absence of Partial Agonist Activity in Native Tissue Versus WAY‑100135
In the dorsal raphe nucleus (DRN) of behaving cats, WAY‑100635 (0.1–1.0 mg/kg i.v.) produced a dose‑dependent increase in serotonergic neuronal firing, demonstrating pure silent antagonist activity. In contrast, (S)-WAY‑100135, the chiral predecessor, exhibited partial agonist properties at the same somatodendritic 5‑HT1A autoreceptors, failing to produce consistent disinhibition [1]. This functional distinction is critical: only a silent antagonist can be used to unmask endogenous 5‑HT tone without introducing confounding agonist or inverse agonist effects.
| Evidence Dimension | Intrinsic efficacy at somatodendritic 5‑HT1A autoreceptors (DRN neuronal firing) |
|---|---|
| Target Compound Data | Silent antagonist — dose‑dependent increase in firing rate; no partial agonist activity |
| Comparator Or Baseline | (S)-WAY‑100135 — partial agonist; inconsistent or absent disinhibition of DRN firing |
| Quantified Difference | Qualitative functional difference: silent vs. partial agonist |
| Conditions | In vivo electrophysiology in behaving cats; i.v. administration |
Why This Matters
For experiments measuring endogenous 5‑HT tone or evaluating biased signaling, a silent antagonist is essential; (S)-WAY‑100135 and other partial agonists cannot serve as replacements.
- [1] Fornal CA, Metzler CW, Gallegos RA, Veasey SC, McCreary AC, Jacobs BL. WAY‑100635, a potent and selective 5‑hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY‑100135. J Pharmacol Exp Ther. 1996;278(2):752‑762. View Source
